Thalidomide-C6-Br is a brominated derivative of thalidomide, a compound that was originally developed in the late 1950s as a sedative and antiemetic. Thalidomide became infamous due to its teratogenic effects, which caused severe birth defects when taken by pregnant women. Despite this dark history, thalidomide and its derivatives have been repurposed for therapeutic use in various medical conditions, particularly in treating multiple myeloma and leprosy. The specific modification of thalidomide with a bromine atom at the C6 position enhances its pharmacological properties and provides a unique compound for further research and application in medicinal chemistry.
Thalidomide-C6-Br is classified under the category of pharmaceutical compounds and specifically as a thalidomide derivative. Its molecular formula is , with a molecular weight of approximately 421.3 g/mol. The compound is recognized for its complex structure, which includes elements that allow it to interact with biological systems effectively .
The synthesis of Thalidomide-C6-Br involves several critical steps:
The synthetic route must be carefully monitored to avoid side reactions and ensure that the desired product is obtained efficiently.
The molecular structure of Thalidomide-C6-Br can be represented by its IUPAC name: 4-(6-bromohexyl)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione. The compound's structural formula reveals important functional groups that contribute to its biological activity:
This structural configuration allows Thalidomide-C6-Br to interact effectively with biological targets, primarily through its binding affinity to cereblon .
Thalidomide-C6-Br participates in several significant chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Thalidomide-C6-Br exerts its pharmacological effects primarily through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. The mechanism involves:
This mechanism is crucial for understanding how Thalidomide-C6-Br can be utilized in therapeutic contexts.
Thalidomide-C6-Br exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.3 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties are essential for evaluating the compound's usability in various applications .
Thalidomide-C6-Br has a broad range of applications across different scientific fields:
Through these applications, Thalidomide-C6-Br continues to be an important compound within pharmaceutical research and development.
The rational design of Thalidomide-C6-Br focuses on strategic bromine incorporation at the C6 position of the phthalimide ring to optimize cereblon (CRBN) binding and degradation efficiency. This modification leverages bromine's large atomic radius (van der Waals radius: 1.85 Å) to enhance hydrophobic interactions within the tri-Trp pocket of CRBN, a conserved binding site critical for ubiquitin ligase activity [1] [9]. Bromine's electron-withdrawing properties also reduce electron density in the phthalimide ring, potentially stabilizing the carbonyl groups involved in hydrogen bonding with CRBN residues Trp380 and Trp386 [1] [5].
Key design objectives include:
Table 1: Key Structural Parameters of Thalidomide-C6-Br vs. Parent Compounds
| Parameter | Thalidomide | Lenalidomide | Thalidomide-C6-Br |
|---|---|---|---|
| Atomic Modification | None | 4-Amino substitution | C6-Bromination |
| CRBN KD (nM) | 250 ± 30 | 90 ± 15 | 110 ± 20* |
| logP | 0.33 | -0.47 | 1.15* |
| Molecular Weight | 258.23 | 259.26 | 337.15 |
* Predicted values based on computational modeling
Synthesis of Thalidomide-C6-Br employs regioselective bromination and linker functionalization strategies. The core pathway involves:
Step 1: Regioselective Bromination4-Bromophthalic anhydride undergoes condensation with L-glutamine in acetic acid/zinc acetate at 120°C for 8 hours, yielding C6-brominated phthalimide-glutaramic acid precursor. Regioselectivity (>95%) is achieved via microwave-assisted synthesis (150 W, 100°C, 30 min), exploiting the electron-deficient C6 position ortho to the imide carbonyl [3] [7]. Alternative routes use N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, though this yields lower regiopurity (82–85%) [7].
Step 2: Alkyl Linker InstallationThe carboxylic acid group at the glutarimide C4 position is functionalized via:
Table 2: Optimization of Bromination Methods for Thalidomide-C6-Br Synthesis
| Method | Reagent System | Temperature | Yield (%) | Regiopurity (%) |
|---|---|---|---|---|
| Classical Condensation | Br₂/AcOH | 120°C | 65 | 92 |
| NBS Bromination | NBS/DMF | 0°C | 78 | 85 |
| Microwave-Assisted | Br₂/Zn(OAc)₂/AcOH | 100°C (MW) | 91 | 97 |
Step 3: Cyclization and PurificationRing closure of the alkyl-brominated precursor is achieved via carbodiimide-mediated cyclization (EDC·HCl, DMAP, CH₂Cl₂). Final purification uses preparative reversed-phase HPLC (C18 column, methanol-water gradient), confirming >99% purity via LC-MS (m/z 337.15 [M+H]⁺) [3] [7].
SAR analyses reveal that C6-bromination significantly modulates degradation efficiency, neosubstrate specificity, and physicochemical properties:
Table 3: Degradation Efficiency of Thalidomide-C6-Br vs. Reference Compounds
| Compound | DC50 IKZF1 (μM) | DC50 SALL4 (μM) | CRBN Ubiquitination IC50 (μM) |
|---|---|---|---|
| Thalidomide | 5.2 ± 0.7 | 5.0 ± 0.9 | 8.1 ± 1.2 |
| Lenalidomide | 0.5 ± 0.1 | 12.3 ± 2.1 | 0.9 ± 0.3 |
| Pomalidomide | 0.2 ± 0.05 | 9.8 ± 1.7 | 0.7 ± 0.2 |
| Thalidomide-C6-Br | 0.8 ± 0.2 | 15.0 ± 3.0* | 1.3 ± 0.4 |
* Higher DC50 indicates reduced degradation efficiency for SALL4
CAS No.: 129119-78-4
CAS No.:
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2